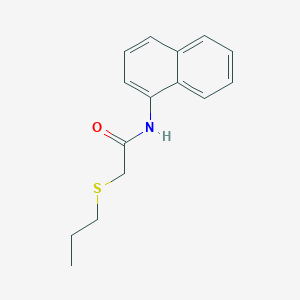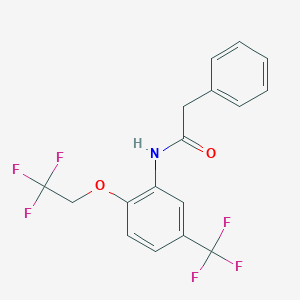
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea (CTU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTU is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 295.7 g/mol.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has a wide range of scientific research applications. It has been used as a reagent in organic synthesis to prepare various compounds such as ureas, carbamates, and amides. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been used in the synthesis of bioactive compounds such as antitumor agents, antifungal agents, and herbicides.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is not well understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus fumigatus. In addition, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have herbicidal activity against various weeds.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to be toxic to some organisms and caution should be taken when handling it.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in scientific research. One potential application is in the development of new antitumor agents. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have activity against various cancer cell lines and could be used as a lead compound for the development of new drugs. Another potential application is in the development of new antifungal agents. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have activity against various fungi and could be used as a starting point for the development of new drugs. Finally, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea could be used in the development of new herbicides. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have herbicidal activity against various weeds and could be used as a starting point for the development of new herbicides.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have various scientific research applications such as in the synthesis of bioactive compounds and as a reagent in organic synthesis. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been shown to have potential as an antitumor agent, antifungal agent, and herbicide. However, caution should be taken when handling N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea due to its potential toxicity.
合成法
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea.
特性
分子式 |
C10H8ClF3N2O2 |
|---|---|
分子量 |
280.63 g/mol |
IUPAC名 |
N-[(3-chloro-2-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-5-6(11)3-2-4-7(5)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
InChIキー |
QJTYEUIWWADPBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)